molecular formula C16H24O7 B13721933 tetranor-Prostaglandin E Metabolite-d6

tetranor-Prostaglandin E Metabolite-d6

Cat. No.: B13721933
M. Wt: 334.39 g/mol
InChI Key: ZJAZCYLYLVCSNH-JGTMQTSBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetranor-Prostaglandin E Metabolite-d6 involves the incorporation of deuterium atoms into the tetranor-Prostaglandin E Metabolite structure. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including deuterium exchange reactions and purification processes .

Industrial Production Methods

Industrial production of this compound is carried out in specialized facilities equipped to handle isotopically labeled compounds. The production process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically formulated as a solution in methyl acetate and stored at -80°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Tetranor-Prostaglandin E Metabolite-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield various oxidized metabolites, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of tetranor-Prostaglandin E Metabolite-d6 involves its role as an internal standard in analytical assays. It helps in the accurate quantification of tetranor-Prostaglandin E Metabolite by compensating for variations in sample preparation and analysis. The molecular targets and pathways involved include the metabolic pathways of Prostaglandin E2, where tetranor-Prostaglandin E Metabolite is a key intermediate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetranor-Prostaglandin E Metabolite-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical assays. This makes it a valuable tool in research and industrial applications where accurate measurement of Prostaglandin E2 metabolites is crucial .

Properties

Molecular Formula

C16H24O7

Molecular Weight

334.39 g/mol

IUPAC Name

8-[2-(2-carboxyethyl)-5-hydroxy-3-oxocyclopentyl]-2,2,3,3,4,4-hexadeuterio-6-oxooctanoic acid

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-13,18H,1-9H2,(H,20,21)(H,22,23)/i1D2,2D2,4D2

InChI Key

ZJAZCYLYLVCSNH-JGTMQTSBSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)CCC1C(CC(=O)C1CCC(=O)O)O)C([2H])([2H])C([2H])([2H])C(=O)O

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O

Origin of Product

United States

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